1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole
Overview
Description
1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, also known as MMNI, is an organic compound that has various applications in the scientific and medical fields. It is a nitroimidazole that is used in the synthesis of other compounds, as a catalyst in various reactions, and as a therapeutic agent in medicine. MMNI is a useful compound due to its unique properties, such as its stability, solubility, and reactivity.
Scientific Research Applications
Antifungal and Genotoxic Properties
- Antimycotic and Genotoxic Activities : A study found that 1-methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole exhibited moderate antifungal properties against dermatophytes, with the 5-nitro derivatives showing more activity. The compound was also genotoxic in various assays, including the Bacillus subtilis rec-assay, Salmonella microsome test, and Saccharomyces cerevisiae mitotic segregation assay (Zani et al., 1995).
Antibacterial Activity
- In-Vitro Antibacterial Activity : Another research synthesized derivatives of 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole and evaluated their antibacterial activity against various microorganisms. One derivative showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis (Letafat et al., 2008).
Synthesis and Structural Analysis
- Synthesis and Crystallographic Analysis : Synthesis and crystallographic analysis of this compound derivatives have been explored. The X-ray crystal structures of related compounds were determined, providing insights into their chemical structure and properties (Shafiee et al., 1998).
Electrochemical Study
- Electrochemical Behavior : The electrochemical behavior of tinidazole, a derivative of this compound, was studied using polarography, revealing insights into its electrochemical properties and reaction mechanisms (Fonseca et al., 1993).
Novel Synthetic Approaches
- New Synthetic Approach for Novel Derivatives : Research into new synthetic approaches for producing novel 4-substituted-5-nitroimidazoles from 1-methyl-4-phenylsulfonyl-methyl-5-nitro-1H-imidazole has been conducted, contributing to the development of new compounds with potential applications (Crozet et al., 2002).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes are involved in the inflammatory process, and their inhibition can lead to anti-inflammatory effects.
Biochemical Pathways
This pathway involves the biotransformation of arachidonic acid in the cell membrane, catalyzed by both COX and lipoxygenase (LOX) enzyme families to produce prostaglandins (PGs) and leukotrienes (LTs), respectively .
Pharmacokinetics
In silico predictions of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds .
Result of Action
Similar compounds have shown good anti-inflammatory activity , suggesting that this compound may also exhibit similar effects.
properties
IUPAC Name |
1-methyl-2-methylsulfonyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-7-4(8(9)10)3-6-5(7)13(2,11)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPCRYPVDDVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167159 | |
Record name | Sulfonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1615-53-8 | |
Record name | Sulfonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1615-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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